Guaiacol

概述

描述

KW2449 是一种多靶点激酶抑制剂,对多种激酶具有显著的活性。其化学结构由 CAS 号 1000669-72-6 表示。 值得注意的是,KW2449 对 FLT3、ABL、ABL-T315I 和 Aurora 激酶表现出抑制作用 。现在,让我们探索它的各个方面:

准备方法

合成路线:: KW2449 可以使用特定的路线合成。不幸的是,文献中没有 readily available 的详细合成途径。 研究人员已成功地制备了这种化合物以进行进一步的研究。

反应条件:: KW2449 合成的具体反应条件仍属专有。研究人员通常优化反应参数,例如温度、溶剂和催化剂,以实现高产率。

工业生产:: 虽然工业规模生产方法尚未广泛记载,但制药公司可能会采用专有工艺来生产用于临床的 KW2449。

化学反应分析

Pyrolysis

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere [1, 3].

- The pyrolysis reaction of guaiacol is a free radical reaction . Free radicals such as C${6}$H${4}$(OH)O*, methyl radicals, and hydrogen radicals are continuously rearranged during the pyrolysis of this compound .

- This compound decomposition starts at 650 K, with a 50% conversion at approximately 785 K during pyrolysis .

Mechanism of Pyrolysis

- Homogenization produces free radicals and methyl radicals simultaneously. Methyl radicals that are not quenched by free radicals may initiate other radical reactions, inducing changes in other chemical structures .

Oxidation

Oxidation involves the loss of electrons or an increase in oxidation state by a molecule, atom, or ion [2, 7, 17].

- This compound stimulates the oxidation of NADPH by the myeloperoxidase (MPO)/H2O2 system in a concentration-dependent manner .

- In the presence of hydrogen peroxide, peroxidases catalyze the formation of tetrathis compound, a colored compound, which can be quantified by its absorbance at 420–470 nm : 4 this compound (colorless) + 2 H${2}$O${2}$ → Tetrathis compound (colored) + 8 H$_{2}$O

Hydrogenation

Hydrogenation is a chemical reaction involving the addition of hydrogen [6, 8].

- Density functional theory calculations suggest that catechol is the preferred reaction product during mild hydrogenation of this compound over Pt(111) at 573 K. Deoxygenation to phenol or benzene is significantly slower .

- Slow deoxygenation of this compound can occur via decarbonylation and hydrogenation of the phenyl ring, followed by C–OH bond cleavage. Direct –OH removal without phenyl ring activation is even slower .

Reactions in Lignin Transformation

Lignin is a complex polymer found in plant cell walls [3, 4].

- This compound can be produced by the selective catalytic transformation of lignin .

- La(OTf)$_{3}$ can effectively hydrolyze ether linkages and cleave side chains in lignin, with the highest catalytic activity .

- At higher temperatures and stronger acidity, decarbonization of the side chain is promoted to form this compound .

- Demethoxylation of syringyl units occurs to form guaiacyl units .

Reaction Pathway

- The C–C bond in the ethyl group of 4-ethylthis compound is cleaved to form 4-methylthis compound, which is then further transformed into this compound . Methane is generated as the main gaseous product, confirming that this compound is formed by successive cleavage of the C–C bond in the side chain .

Other Chemical Reactions

- Methylation: this compound is produced by methylation of o-catechol, for example, using potash and dimethyl sulfate : C${6}$H${4}$(OH)${2}$ + (CH${3}$O)${2}$SO${2}$ → C${6}$H${4}$(OH)(OCH${3}$) + HO(CH${3}$O)SO$_{2}$

- Reaction with Glyoxylic Acid: Reacting this compound, obtained from catechol, with glyoxylic acid is a method used in certain procedures .

- Protonation: this compound and its derivatives can interact with atmospheric water and form protonated methoxyphenols through proton transfer .

- Reactions with Bases: this compound forms salts readily with bases .

- Aqueous-Phase Reactions: this compound undergoes aqueous-phase reactions in addition to gas-phase and heterogeneous reactions .

- Enzyme-Activity Assay Reaction: In the horseradish peroxidase (HRP)-catalyzed oxidation of this compound, trimeric products and diastereomers of biphenoquinones have been identified .

科学研究应用

Pharmaceutical Applications

1.1 Antioxidant and Antifungal Properties

Guaiacol exhibits significant antioxidant activity, which is beneficial in pharmaceutical applications. Recent studies have demonstrated its fungicidal effects against Fusarium graminearum, a common phytopathogen. This compound was found to inhibit mycelial growth and conidial formation in a dose-dependent manner, with an effective concentration (EC50) of approximately 1.838 mM . The compound disrupts calcium transport channels in fungal cells, leading to cell membrane damage and reduced production of harmful mycotoxins such as deoxynivalenol (DON) .

1.2 Treatment of Glycogen Storage Diseases

This compound has emerged as a potential therapeutic candidate for treating adult polyglucosan body disease (APBD). A study identified this compound's ability to decrease glycogen synthesis by inhibiting glycogen synthase enzymes (GYS1 and GYS2). In mouse models, this compound treatment resulted in significant reductions in polyglucosans in peripheral nerves and other tissues, improving grip strength and lifespan without notable adverse effects . This positions this compound as a promising drug for glycogen storage diseases.

Food Industry Applications

2.1 Flavoring Agent

This compound is widely used as a flavoring agent due to its aromatic properties. It serves as a precursor for synthesizing vanillin, with approximately 85% of the world's vanillin supply derived from this compound . The synthesis involves several chemical transformations, including the condensation of glyoxylic acid with this compound followed by oxidation processes.

2.2 Antimicrobial Activity

This compound demonstrates antimicrobial potential against various pathogens, including Pseudomonas aeruginosa. This property highlights its utility in food preservation, where it can help inhibit spoilage organisms and extend shelf life .

Material Science Applications

3.1 Synthesis of Benzoxazines

Recent research has explored the synthesis of modified this compound-based benzoxazines for use in material science. These compounds exhibit hydrophobic properties and anticorrosion capabilities, making them suitable for protective coatings and other industrial applications .

Summary of Applications

The following table summarizes the key applications of this compound across different fields:

Case Studies

Case Study 1: this compound in Treating Glycogen Storage Diseases

In a controlled study involving GBE1-knockin mice, this compound treatment led to a marked reduction in polyglucosans within peripheral nerves and other tissues. The treatment also improved physical strength and prolonged lifespan without significant side effects. These results suggest that this compound may serve as an effective therapeutic agent for APBD and potentially other glycogen storage disorders .

Case Study 2: this compound's Antifungal Mechanism

A study investigating this compound's antifungal properties revealed its ability to inhibit conidial production and germination in Fusarium graminearum. The compound was shown to modulate oxidative stress responses within the fungal cells, leading to decreased levels of malondialdehyde (MDA) and altered enzyme activities related to oxidative stress management .

作用机制

KW2449 的作用机制涉及抑制特定激酶。它靶向:

FLT3: 在造血过程中至关重要,并在急性髓性白血病 (AML) 中经常发生突变。

ABL: 与慢性髓性白血病 (CML) 相关。

ABL-T315I: ABL 的耐药突变形式。

Aurora A: 参与细胞分裂和肿瘤生长。

KW2449 抑制对细胞过程的下游影响仍是一个活跃的研究领域。

相似化合物的比较

KW2449 的独特之处在于其多靶点特性。 类似的化合物包括:

其他 FLT3 抑制剂: 如 quizartinib 和 gilteritinib。

ABL 抑制剂: 伊马替尼、达沙替尼和尼洛替尼。

Aurora 激酶抑制剂: alisertib 和 danusertib。

生物活性

Guaiacol, a natural compound derived from the distillation of creosote, is recognized for its diverse biological activities, particularly its antioxidant, antibacterial, and antifungal properties. This article provides an in-depth analysis of this compound's biological activity, supported by empirical data and case studies.

Chemical Structure and Properties

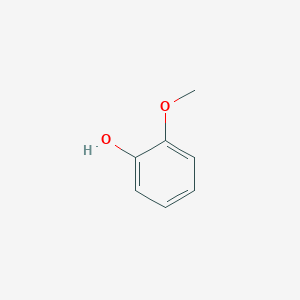

This compound, chemically known as 2-methoxyphenol, has the molecular formula C₇H₈O₂. Its structure consists of a phenolic ring with a methoxy group, which contributes to its reactivity and biological functions.

Physicochemical Properties:

- Molecular Weight: 126.14 g/mol

- Boiling Point: 205 °C

- Solubility: Soluble in water and organic solvents

- Odor: Characteristic sweet-smelling aroma

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential in combating oxidative stress in biological systems. Research indicates that this compound can scavenge free radicals and reduce lipid peroxidation.

Mechanism of Action:

- This compound modulates the activity of various antioxidant enzymes such as catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD) .

- It reduces malondialdehyde (MDA) levels, indicating decreased lipid peroxidation .

Antifungal Activity

Recent studies have highlighted this compound's potent antifungal activity against Fusarium graminearum, a significant phytopathogen responsible for crop diseases.

Key Findings:

- EC₅₀ Value: The median effective concentration (EC₅₀) for inhibiting mycelial growth was found to be 1.838 mM .

- Inhibition Mechanism: this compound disrupts calcium transport channels in fungal cell membranes, leading to increased membrane permeability and electrolyte leakage . This results in:

Table 1: Effects of this compound on Fusarium graminearum

| Concentration (mM) | Mycelial Growth Inhibition (%) | Conidial Production Reduction (%) |

|---|---|---|

| 1.6 | 30 | 50 |

| 4.8 | 70 | 97.8 |

| 6.4 | 100 | N/A |

Antibacterial Activity

This compound also demonstrates antibacterial effects against various pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic processes.

Case Study:

In a study examining the effects of this compound on Staphylococcus aureus, it was found that this compound effectively reduced bacterial viability in a dose-dependent manner, showcasing its potential as an antimicrobial agent .

Applications in Medicine and Food Preservation

Due to its biological activities, this compound is utilized in multiple domains:

- Pharmaceuticals: As an antioxidant and antimicrobial agent.

- Food Industry: As a natural preservative due to its ability to inhibit microbial growth.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of guaiacol, and how do they influence its reactivity in organic synthesis?

this compound (2-methoxyphenol) exhibits unique properties due to its hydroxyl and methoxy groups. Its solubility in polar solvents (e.g., water, ethanol) and volatility (boiling point: 205°C) make it suitable for extraction via steam distillation. The electron-donating methoxy group stabilizes intermediates in electrophilic substitution reactions, enabling applications in synthesizing vanillin derivatives. Methodologically, characterize properties using techniques like HPLC for purity analysis, NMR for structural confirmation, and gas chromatography-mass spectrometry (GC-MS) for volatility studies .

Q. How can this compound be synthesized in a laboratory setting, and what are the common challenges in achieving high yields?

this compound is typically synthesized via O-methylation of catechol using dimethyl sulfate or methyl iodide under alkaline conditions. Challenges include controlling regioselectivity and minimizing side reactions (e.g., over-methylation). Optimize reaction conditions (temperature, pH, catalyst) using design-of-experiment (DoE) frameworks. Monitor progress with thin-layer chromatography (TLC) and validate purity via melting point determination and infrared spectroscopy (IR) .

Q. What spectroscopic methods are most effective for identifying this compound derivatives in complex mixtures?

Combine nuclear magnetic resonance (NMR) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and UV-Vis spectroscopy to track conjugation patterns. For mixtures, use hyphenated techniques like LC-MS or GC-MS. Cross-validate results with reference databases (e.g., NIST) and computational tools like ACD/Labs for spectral simulation .

Advanced Research Questions

Q. How do conflicting data on this compound’s antioxidant activity arise, and what statistical approaches resolve these discrepancies?

Variations in assay protocols (e.g., DPPH vs. FRAP assays) and sample matrices (e.g., plant extracts vs. pure compounds) often lead to contradictions. Address this by standardizing protocols (e.g., ISO guidelines) and employing multivariate analysis (e.g., PCA) to isolate variables. Use meta-analysis tools like RevMan to synthesize data from multiple studies and identify bias sources .

Q. What in silico strategies are employed to study this compound’s molecular interactions with enzymes like Carbonic Anhydrase II (CA II)?

Molecular docking (e.g., AutoDock Vina, PyRx) predicts binding affinities and interaction sites. For this compound, simulations revealed a binding affinity of -5.0 kcal/mol with CA II, stabilized by hydrogen bonds and hydrophobic interactions. Validate results with molecular dynamics (MD) simulations (e.g., GROMACS) to assess complex stability (RMSD < 2.0 Å). Use tools like Protein Plus to calculate pharmacokinetic parameters (e.g., LogP, Lipinski compliance) .

Q. How can researchers ensure reproducibility in this compound-based studies, particularly in ecological toxicity assays?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

- Document experimental conditions (e.g., pH, temperature, exposure duration).

- Use certified reference materials (CRMs) for calibration.

- Publish raw data in repositories like Zenodo or Figshare.

- Include positive/negative controls (e.g., phenol for comparative toxicity) .

Q. What experimental designs are optimal for investigating this compound’s role in lignin degradation by microbial consortia?

Use metagenomic sequencing (Illumina MiSeq) to profile microbial communities and RNA-seq to identify upregulated enzymes (e.g., laccases). Couple with HPLC to quantify this compound metabolites. Apply fractional factorial designs to test variables like nutrient availability and oxygen levels. Validate hypotheses via knockout studies (e.g., CRISPR-Cas9) on target genes .

Q. Data Analysis and Interpretation

Q. How should researchers handle outliers in datasets measuring this compound’s inhibitory effects on bacterial growth?

Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. Investigate root causes (e.g., contamination, instrument error). If outliers are valid, use robust statistical methods (e.g., median regression) or report results with and without outliers for transparency. Document all decisions in supplementary materials .

Q. What methodologies validate this compound’s stability under varying environmental conditions (e.g., UV exposure, pH extremes)?

Conduct accelerated stability studies using ICH guidelines:

- Expose this compound to UV light (λ = 254 nm) for 48 hours; monitor degradation via GC-MS.

- Test pH stability (2–12) using buffer solutions; quantify unchanged this compound via HPLC.

- Apply Arrhenius kinetics to predict shelf life under standard conditions .

Q. Ethical and Reporting Standards

Q. How can researchers address ethical concerns when using this compound in animal toxicity studies?

Follow ARRIVE guidelines for experimental design and reporting:

属性

IUPAC Name |

2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGVFZTZFXWLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26247-00-7 | |

| Record name | Phenol, 2-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26247-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023113 | |

| Record name | 2-Methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-methoxyphenol appears as colorless to amber crystals or liquid. Density (of solid) 1.129 g / cm3. Solidifies at 28 °C (82.4 °F), but may remain liquid for a long time even at a much lower temperature. Slightly water soluble. Soluble in aqueous sodium hydroxide. Used medicinally as an expectorant. Used, because of its anti-oxidant properties, as an anti-skinning agent for paints., Other Solid, White or slightly yellow solid or colorless to yellowish liquid; Darkened by light and air; solidifies at 28 deg C (may remain liquid at lower temperatures); [Merck Index] Solid or liquid; mp = 32 deg C; [HSDB] Low melting solid; mp = 28-29 deg C; [MSDSon, Solid, Colourless to amber crystals, powerful, smoke-like, somewhat medicinal odour | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guaiacol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Guaiacol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Guaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/591/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

399 to 403 °F at 760 mmHg (NTP, 1992), 205 °C | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

180 °F (NTP, 1992), 180 °F (open cup) | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), Soluble in carbon tetrachloride, Miscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution, 1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol, In water 18,700 mg/L at 25 °C, 18.7 mg/mL at 15 °C, slightly soluble in water, very soluble (in ethanol) | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaiacol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Guaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/591/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.13 at 70.5 °F (NTP, 1992) - Denser than water; will sink, 1.1287 g/cu cm at 21 °C, 1.129-1.140 | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/591/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

5 mmHg at 174 °F (NTP, 1992), 0.1 [mmHg], 0.103 mm Hg 25 °C | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Guaiacol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Faintly yellowish, limpid, oily liquid or yellow crystals, White or slightly yellow crystalline mass or colorless to yellowish, very refractive liquid, Hexagonal prisms | |

CAS No. |

90-05-1 | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Guaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacol [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiacol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | guaiacol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | guaiacol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guaiacol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JKA7MAH9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaiacol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

SOLIDIFIES at 82.4 °F (NTP, 1992), 32 °C, 28 °C | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaiacol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。